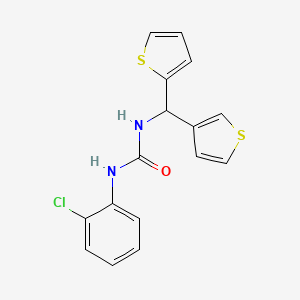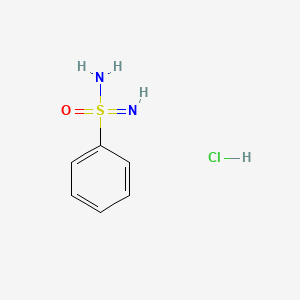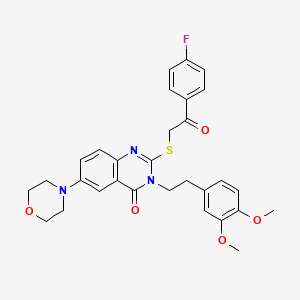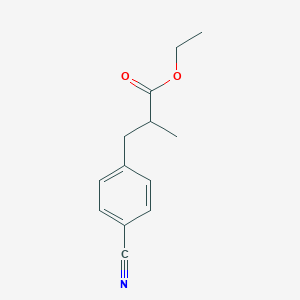
4,6-Dichloro-8-fluoroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dichloro-8-fluoroquinoline” is a chemical compound . It belongs to the quinoline family, which consists of a six-membered aromatic ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as “this compound”, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H4Cl2FN . The InChI code is 1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H .
Chemical Reactions Analysis
Fluorinated quinolines, such as “this compound”, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 216.04 .
Wissenschaftliche Forschungsanwendungen
Chloroquine and Derivatives in Disease Management
Chloroquine (CQ) and its derivatives, including those based on the quinoline scaffold such as 4,6-dichloro-8-fluoroquinoline, have been extensively explored for their antimalarial effects. Research has broadened to repurpose these compounds for managing various infectious and non-infectious diseases due to their intriguing biochemical properties. The focus has shifted towards novel compounds and compositions derived from CQ, aiming at leveraging their potential therapeutic applications beyond antimalarial activity. This involves evaluating the chemical structures, biological evaluation, and possible therapeutic applications of CQ derivatives and compositions, including their potential synergistic use in anticancer combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
8-Amidoquinoline Derivatives as Fluorescent Probes
8-Amidoquinoline derivatives, related to this compound, have been identified as effective fluorescent probes for zinc ion determination. These compounds have found applications in environmental and biological contexts, where they serve as tools for detecting Zn2+ ions. The introduction of various carboxamide groups to 8-aminoquinoline molecules enhances water solubility and cell membrane permeability, making these derivatives suitable for biological applications. Their bio-compatibility, fast reactivity, and good selectivity underscore their potential as functional receptors for zinc ions, particularly in elucidating zinc's biological roles (Mohamad et al., 2021).
Insights into 8-Hydroxyquinolines in Medicinal Chemistry
The 8-hydroxyquinoline scaffold, closely related to this compound, has garnered attention for its significant biological activities, prompting medicinal chemists to explore synthetic modifications for developing potent drug molecules. This interest spans anti-cancer, HIV, neurodegenerative disorders, and more, with a particular focus on metal chelation properties that render these derivatives as potential candidates for various diseases. The review encapsulates recent advances in 8-hydroxyquinoline derivatives, anticipating their contribution to novel pharmacologically potent agents (Gupta, Luxami, & Paul, 2021).
Environmental and Pharmacokinetic Studies
Studies have reviewed the pharmacokinetics and environmental impact of antibacterial agents, including (fluoro)quinolones, in Mediterranean finfish farming. These studies highlight the necessity of prudent selection and use of antibacterials to enhance treatment efficacy, minimize environmental contamination, and reduce the development of bacterial resistance. The insights suggest the importance of selecting drugs with low environmental persistence, low aquatic toxicity, and high antibacterial efficacy to mitigate potential environmental impacts (Rigos & Troisi, 2005).
Wirkmechanismus
Target of Action
The primary targets of 4,6-Dichloro-8-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, making them ideal targets for antibacterial activity .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork, thereby inhibiting DNA replication .
Biochemical Pathways
The action of this compound affects the biochemical pathway of DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to downstream effects such as inhibition of bacterial growth and proliferation .
Pharmacokinetics
Fluoroquinolones, the family of compounds to which this compound belongs, are generally well absorbed and widely distributed in the body . They are metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial DNA replication . This inhibition prevents bacterial proliferation, leading to the eventual death of the bacterial cells . This makes this compound effective in combating bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Understanding these factors is crucial for optimizing the use of this compound in different environments .
Safety and Hazards
“4,6-Dichloro-8-fluoroquinoline” is classified as harmful . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
The nature of these interactions often depends on the specific structure of the quinoline and the biochemical context in which it is present .
Cellular Effects
Quinolines are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinolines can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
4,6-dichloro-8-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMMADPUSDBPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Sodium 4-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2560157.png)
![N-(2-[3-(2,5-Dimethyl-1H-pyrrol-1-YL)-2-thienyl]-7-hydroxypyrazolo[1,5-A]pyrimidin-6-YL)benzenecarboxamide](/img/structure/B2560158.png)

![N-benzyl-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2560161.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)
![N-[cyano(thiophen-3-yl)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2560165.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2560168.png)
![1-Cyclohexyl-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea](/img/structure/B2560170.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2560175.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)
